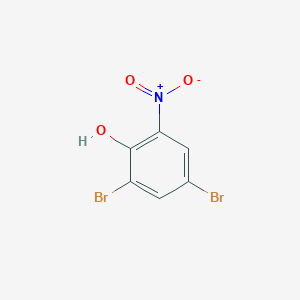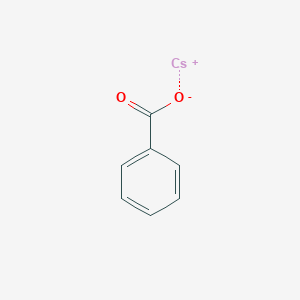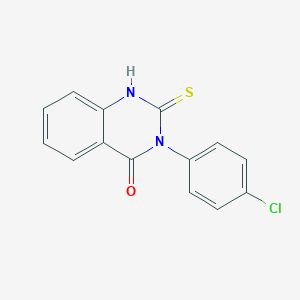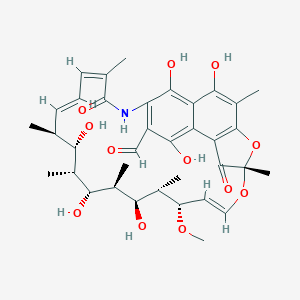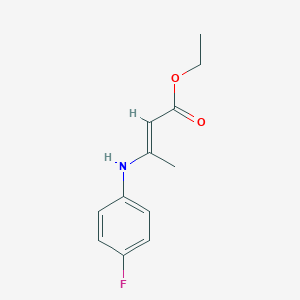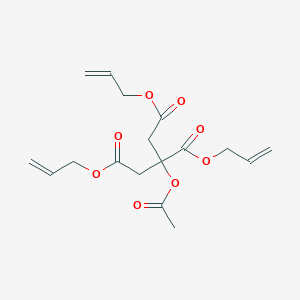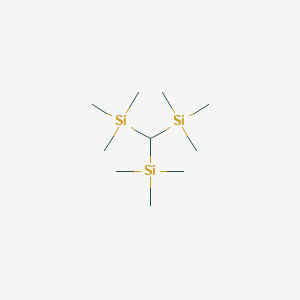![molecular formula C13H8O3 B092531 2-Methylnaphtho[1,2-b]furan-4,5-dione CAS No. 17112-93-5](/img/structure/B92531.png)
2-Methylnaphtho[1,2-b]furan-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-DL-Triptófano es un derivado sintético del aminoácido triptófano, caracterizado por la sustitución de un átomo de flúor en la posición 6 del anillo indol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 6-Fluoro-DL-Triptófano típicamente implica la fluoración de derivados de triptófano. Un método común incluye el uso de agentes fluorantes electrófilos como el Selectfluor. La reacción se lleva a cabo bajo condiciones controladas para asegurar la introducción selectiva del átomo de flúor en la posición deseada .
Métodos de Producción Industrial: La producción industrial de 6-Fluoro-DL-Triptófano puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo incorporando técnicas avanzadas de purificación como la cristalización y la cromatografía para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: 6-Fluoro-DL-Triptófano experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede conducir a la formación de derivados oxidados, que pueden tener diferentes actividades biológicas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo indol.
Sustitución: El átomo de flúor puede ser sustituido por otros grupos funcionales bajo condiciones específicas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Se emplean reactivos como los agentes halogenantes y los nucleófilos para las reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir varios grupos funcionales en la molécula .
Aplicaciones Científicas De Investigación
6-Fluoro-DL-Triptófano tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 6-Fluoro-DL-Triptófano implica su papel como un inhibidor de la síntesis de serotonina. Al competir con el triptófano por la unión a la albúmina y el paso a través de la barrera hematoencefálica, reduce eficazmente la síntesis de serotonina en el cerebro. Esta propiedad lo convierte en una herramienta valiosa para estudiar el sistema serotoninérgico y sus vías asociadas .
Compuestos Similares:
5-Fluoro-DL-Triptófano: Otro fluorado
Comparación Con Compuestos Similares
5-Fluoro-DL-Tryptophan: Another fluorinated
Propiedades
Número CAS |
17112-93-5 |
|---|---|
Fórmula molecular |
C13H8O3 |
Peso molecular |
212.2 g/mol |
Nombre IUPAC |
2-methylbenzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C13H8O3/c1-7-6-10-12(15)11(14)8-4-2-3-5-9(8)13(10)16-7/h2-6H,1H3 |
Clave InChI |
HVBUAWKAICAILW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O |
SMILES canónico |
CC1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O |
Sinónimos |
2-Methylnaphtho[1,2-b]furan-4,5-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


